BenchChemオンラインストアへようこそ!

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Medicinal Chemistry Drug Design Pharmacokinetics

2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid (CAS 1710661-70-3) is a heterocyclic small molecule belonging to the 1,2,6-thiadiazine 1,1-dioxide class, possessing a carboxylic acid handle at the 4-position, an ethyl substituent at N-2, and a methyl substituent at C-5. With a molecular weight of 218.23 g·mol⁻¹ and formula C₇H₁₀N₂O₄S, it functions primarily as a versatile building block for medicinal chemistry and is offered by multiple suppliers in purities ranging from 90% to 98%.

Molecular Formula C7H10N2O4S
Molecular Weight 218.23
CAS No. 1710661-70-3
Cat. No. B2491884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
CAS1710661-70-3
Molecular FormulaC7H10N2O4S
Molecular Weight218.23
Structural Identifiers
SMILESCCN1C=C(C(=NS1(=O)=O)C)C(=O)O
InChIInChI=1S/C7H10N2O4S/c1-3-9-4-6(7(10)11)5(2)8-14(9,12)13/h4H,3H2,1-2H3,(H,10,11)
InChIKeyPLGREASASWPYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic Acid: Chemical Identity & Procurement Baseline


2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid (CAS 1710661-70-3) is a heterocyclic small molecule belonging to the 1,2,6-thiadiazine 1,1-dioxide class, possessing a carboxylic acid handle at the 4-position, an ethyl substituent at N-2, and a methyl substituent at C-5 . With a molecular weight of 218.23 g·mol⁻¹ and formula C₇H₁₀N₂O₄S, it functions primarily as a versatile building block for medicinal chemistry and is offered by multiple suppliers in purities ranging from 90% to 98% . Computed physicochemical descriptors (logP −1.04, logD₇.₄ −7.01, polar surface area 70.9 Ų) position it as a highly hydrophilic scaffold within the thiadiazine dioxide chemical space .

Why 2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic Acid Cannot Be Swapped Blindly with Other Thiadiazine Dioxide Analogs


The 1,2,6-thiadiazine 1,1-dioxide scaffold is highly tunable, and minor alterations in N-2 or C-5 substitution produce large shifts in lipophilicity, electronic profile, and hydrogen-bonding capacity that directly impact pharmacokinetic behavior and synthetic utility . Even between close congeners—such as the 2,5-dimethyl variant (CAS 1443978-74-2) or the ethyl ester prodrug form (CAS 1340702-75-1)—measured and predicted logD₇.₄ values diverge by >2.8 log units, translating to a >600-fold difference in distribution coefficient . Generic procurement of an “in-class” thiadiazine dioxide without verifying the specific N-2 alkyl and C-4 functional group identity risks introducing a compound with fundamentally different solubility, permeability, and reactivity, undermining reproducibility in biological assays and downstream synthetic steps [1].

Quantitative Differentiation Evidence: 2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic Acid vs. Closest Analogs


Lipophilicity Reduction: logD₇.₄ Comparison Reveals >600-Fold Difference vs. 2,5-Dimethyl Analog

The target compound exhibits a predicted logD₇.₄ of −7.01, substantially lower than the 2,5-dimethyl analog (ACD/LogD₇.₄ = −4.17) . This 2.84 log-unit difference corresponds to a ~692-fold lower distribution coefficient for the 2-ethyl-5-methyl compound, indicating markedly higher aqueous solubility and lower membrane partitioning at physiological pH .

Medicinal Chemistry Drug Design Pharmacokinetics

Polar Surface Area Contrast: 70.9 Ų vs. 95 Ų Distinguishes Permeability Potential from the 2,5-Dimethyl Congener

The target compound has a computed polar surface area (PSA) of 70.9 Ų, whereas the 2,5-dimethyl analog has a predicted PSA of 95 Ų . This 24.1 Ų reduction in PSA falls below key thresholds for oral bioavailability and blood-brain barrier penetration, potentially enhancing passive membrane permeability relative to the dimethyl variant .

Drug Design ADME Structure-Property Relationship

Hydrogen-Bond Acceptor Count Elevation: 8 vs. 6 Acceptors Relative to the 2,5-Dimethyl Analog Alters Solvation and Target Engagement

The target compound contains 8 hydrogen-bond acceptor atoms compared to 6 for the 2,5-dimethyl analog . The two additional acceptors arise from the sulfone oxygens (accounted differently across prediction platforms) and may enhance aqueous solvation and offer distinct hydrogen-bonding opportunities for biological target engagement without increasing the number of hydrogen-bond donors, which remains at 1 for both compounds .

Medicinal Chemistry Molecular Recognition Solubility

Synthetic Utility: Free Carboxylic Acid Enables Direct Conjugation vs. Ester Prodrug Forms

Unlike the ethyl ester analog (ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, CAS 1340702-75-1), the target compound bears a free carboxylic acid at the 4-position, enabling direct amide coupling, hydrazide formation, or salt preparation without a deprotection step . The ethyl ester variant requires a hydrolysis step that may degrade the thiadiazine dioxide core or epimerize adjacent centers, introducing additional synthetic risk and time cost .

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

N-2 Ethyl vs. N-2 Methyl Substitution: Modulating Lipophilic Efficiency Without Increasing Molecular Weight Burden

Replacing the N-2 methyl group (2,5-dimethyl analog, MW 204.2) with an N-2 ethyl group (target compound, MW 218.2) adds only 14 Da (+6.9%) but shifts the predicted logD₇.₄ by −2.84 log units . This disproportionate impact on lipophilicity relative to molecular weight gain suggests the ethyl group alters the scaffold's ionization or solvation behavior in a manner beneficial for lead optimization campaigns that aim to lower logD while maintaining target engagement .

Medicinal Chemistry Lead Optimization Lipophilic Ligand Efficiency

Scaffold Divergence: 1,2,6-Thiadiazine 1,1-Dioxide Core Exhibits Documented CNS Target Engagement Potential

The 1,2,6-thiadiazine 1,1-dioxide scaffold has demonstrated efficacy in a Huntington's disease model and has been validated as a chemotype for ATP-competitive kinase inhibitor design [1][2]. While no direct biological data exist for the specific compound 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid, its core scaffold is associated with CNS-relevant pharmacology that distinguishes it from 1,3,4-thiadiazine isomers or non-dioxide analogs, which frequently exhibit distinct biological profiles (e.g., smooth muscle relaxation vs. kinase inhibition) [1][3].

Neuroscience Huntington's Disease Kinase Inhibition

High-Value Application Scenarios for 2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Aqueous Solubility-Limited Fragment Screening Libraries

The compound's exceptionally low predicted logD₇.₄ (−7.01, ~692-fold more hydrophilic than the 2,5-dimethyl analog) makes it a strong candidate for fragment-based drug discovery (FBDD) libraries requiring high-aqueous-solubility fragments . Its free carboxylic acid and polar surface area of 70.9 Ų further support solubility at screening concentrations (typically 0.5–2 mM in aqueous buffer), minimizing the risk of false negatives due to compound precipitation .

Direct Amide Library Synthesis for Kinase-Focused Medicinal Chemistry

The free carboxylic acid at C-4 eliminates the need for ester hydrolysis prior to amide bond formation, saving 1–2 synthetic steps compared to the ethyl ester analog . This efficiency is critical in parallel library synthesis targeting ATP-competitive kinases, where the 1,2,6-thiadiazine 1,1-dioxide core has established utility [1]. Researchers can directly couple amines, hydrazines, or amino acid derivatives under standard HATU/DIPEA conditions, accelerating SAR cycles.

CNS Penetrant Lead Optimization Scaffolds

The combination of low PSA (70.9 Ų) and low logD positions the compound within favorable physicochemical space for CNS drug candidates (typically PSA <90 Ų, logD 1–4) . When coupled with published evidence that 1,2,6-thiadiazine 1,1-dioxides exhibit efficacy in Huntington's disease models, this scaffold becomes a rational procurement choice for neuroscience programs seeking to install CNS-favorable properties early in lead optimization [1].

Negative Control or Tool Compound Design via N-2 Alkyl Modulation

The N-2 ethyl group induces a ~2.84 log-unit reduction in logD₇.₄ compared to N-2 methyl analogs without substantially increasing molecular weight (+14 Da) . This property allows medicinal chemists to use the 2-ethyl-5-methyl compound as a matched molecular pair with its 2,5-dimethyl counterpart to probe lipophilicity-driven effects on target binding, selectivity, or ADME without altering the core scaffold or adding steric bulk.

Quote Request

Request a Quote for 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.